S 9788

描述

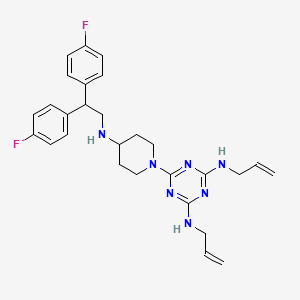

Structure

2D Structure

3D Structure

属性

CAS 编号 |

140945-01-3 |

|---|---|

分子式 |

C28H33F2N7 |

分子量 |

505.6 g/mol |

IUPAC 名称 |

6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C28H33F2N7/c1-3-15-31-26-34-27(32-16-4-2)36-28(35-26)37-17-13-24(14-18-37)33-19-25(20-5-9-22(29)10-6-20)21-7-11-23(30)12-8-21/h3-12,24-25,33H,1-2,13-19H2,(H2,31,32,34,35,36) |

InChI 键 |

GERNFWKTMKWULM-UHFFFAOYSA-N |

规范 SMILES |

C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |

外观 |

Solid powder |

其他CAS编号 |

140945-01-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-(4-(2,2-di(4-fluorophenyl)ethylamino)-1-piperidinyl)-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine S 9788 S-9788 S9788 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of S 9788, a Novel Multidrug Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on S 9788, a triazinoaminopiperidine derivative investigated for its potential as a multidrug resistance (MDR) modulator in cancer therapy.[1] The information presented herein is compiled from preclinical and early-phase clinical studies to elucidate its core mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Reversal of Multidrug Resistance

This compound is classified as a multidrug resistance modulator.[1] Its primary mechanism of action is the reversal of the MDR phenotype in cancer cells. This phenotype is a significant barrier to effective chemotherapy, allowing cancer cells to exhibit resistance to a broad range of structurally and functionally diverse anticancer drugs.

While the precise molecular targets of this compound are not extensively detailed in the available public literature, its function as an MDR modulator suggests it likely interacts with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters are overexpressed in many cancer types and function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. This compound is believed to inhibit the function of these pumps, restoring the sensitivity of resistant cancer cells to chemotherapy.

An in vitro study demonstrated the activity of this compound on a multidrug-resistant leukemic cell line, and notably, sera from patients treated in a Phase I trial showed the ability to reverse multidrug resistance.[1] This indicates that clinically achievable concentrations of this compound are sufficient to exert its MDR-reversing effects.

Pharmacological Properties and Clinical Data

A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of this compound, both alone and in combination with doxorubicin (B1662922), in patients with advanced solid tumors.[2]

Quantitative Data Summary

| Parameter | Value | Notes |

| Maximum Tolerated Dose (MTD) | 96 mg/m² | Dose-limiting toxicity was bradycardia, sometimes with faintness or dizziness.[2] |

| Mean Apparent Elimination Half-Life | 46 ± 23 hours | Determined from plasma samples taken up to 48 hours post-infusion. |

| Achievable Plasma Concentration | Up to 3.7 µM | At the MTD of 96 mg/m². |

| Urinary Elimination | Negligible | For the unchanged drug. |

| Drug Interaction with Doxorubicin | No significant pharmacokinetic interaction observed. | This compound did not alter the pharmacokinetic parameters of doxorubicin, and doxorubicin did not modify the pharmacokinetics of this compound. |

Clinical Observations:

-

One partial response was observed in a patient with refractory urothelial carcinoma at the 96 mg/m² dose level, with a duration of 140 days.

-

No enhancement of doxorubicin toxicity was observed when administered in combination with this compound.

Experimental Protocols

The following methodologies were central to the evaluation of this compound's mechanism of action and pharmacological profile.

Phase I Clinical Trial Protocol

-

Study Design: Open-label, dose-escalation study.

-

Patient Population: 26 patients with advanced solid tumors.

-

Dosing Regimen:

-

Day 1: this compound administered alone as a 30-minute intravenous infusion.

-

Days 8 and 29: this compound administered in combination with a 50 mg/m² bolus of doxorubicin.

-

-

Dose Escalation: A modified Fibonacci scheme was used to escalate the dose of this compound from 8 to 96 mg/m².

-

Pharmacokinetic Sampling:

-

Plasma samples were collected pre-dose, during the infusion, and up to 48 hours post-infusion for quantification of this compound and doxorubicin.

-

Fractionated urine samples were collected for up to 24 hours to determine the urinary elimination of this compound.

-

In Vitro Multidrug Resistance Reversal Assay

While the specific details of the in vitro assay are not fully described in the provided search results, a typical experimental workflow for evaluating MDR reversal is as follows:

-

Cell Culture: A multidrug-resistant cancer cell line (e.g., CCRF-CEM/VLB cells) and its drug-sensitive parental cell line are cultured under standard conditions.

-

Drug Treatment: Cells are treated with a chemotherapeutic agent (e.g., doxorubicin) in the presence and absence of varying concentrations of this compound.

-

Cytotoxicity Assay: Cell viability is assessed using a standard method, such as an MTT or XTT assay, after a defined incubation period.

-

Data Analysis: The IC50 (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) is calculated for each condition. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cell line indicates MDR reversal.

Visualizations

Signaling Pathway: Proposed Mechanism of this compound in Reversing Multidrug Resistance

Caption: Proposed mechanism of this compound in overcoming P-glycoprotein-mediated multidrug resistance.

Experimental Workflow: Phase I Clinical Trial Design

Caption: Simplified workflow of the Phase I clinical trial for this compound.

References

An In-Depth Technical Guide to S 9788: A Modulator of Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 9788 is a potent, third-generation, non-chemotherapeutic agent belonging to the triazinoaminopiperidine class of compounds. It has been extensively investigated for its ability to reverse multidrug resistance (MDR) in cancer cells, a significant obstacle in the clinical efficacy of numerous anticancer drugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to this compound. Detailed experimental protocols for key assays and a visualization of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

This compound, a triazinoaminopiperidine derivative, is chemically identified as N2,N4-diallyl-6-(4-((2,2-bis(4-fluorophenyl)ethyl)amino)piperidin-1-yl)-1,3,5-triazine-2,4-diamine.[1] Its complex structure is a key determinant of its biological activity as a modulator of multidrug resistance.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N2,N4-diallyl-6-(4-((2,2-bis(4-fluorophenyl)ethyl)amino)piperidin-1-yl)-1,3,5-triazine-2,4-diamine | [1] |

| Synonyms | S-9788, S9788 | [1] |

| CAS Number | 140945-01-3 | [1] |

| Chemical Formula | C28H33F2N7 | [1] |

| Molecular Weight | 505.62 g/mol | |

| Exact Mass | 505.2766 u | |

| Boiling Point | 661.9 °C at 760 mmHg | |

| Density | 1.23 g/cm³ | |

| Flash Point | 354.1 °C |

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound reverses multidrug resistance is through the competitive inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane efflux pump encoded by the MDR1 gene. P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is responsible for the ATP-dependent efflux of a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.

This compound has been shown to bind to P-gp with medium affinity, competitively inhibiting the binding of various anticancer drugs. This inhibition restores the intracellular accumulation of these drugs to cytotoxic levels in MDR cancer cells. In addition to P-gp, this compound has also been reported to modulate the activity of Multidrug Resistance-associated Protein (MRP).

Below is a diagram illustrating the proposed mechanism of action of this compound in a multidrug-resistant cancer cell.

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Pharmacological and Preclinical Data

Preclinical studies have demonstrated the efficacy of this compound in reversing MDR in various cancer cell lines.

Table 2: Preclinical Efficacy of this compound in Reversing Multidrug Resistance

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Incubation Time (h) | Fold Reversal of Resistance | Reference |

| S1/tMDR | Vincristine (VCR) | 5 | 4 | 123 | |

| S1/tMDR | Vincristine (VCR) | 5 | 24 (post-incubation) | 4739 | |

| S1/tMDR | Doxorubicin (B1662922) (DOX) | 5 | 4 | 1.9 | |

| S1/tMDR | Doxorubicin (DOX) | 5 | 24 (post-incubation) | 2.9 | |

| KB-A1 | Vincristine (VCR) | 5 | 4 | 41 | |

| KB-A1 | Vincristine (VCR) | 5 | 24 (post-incubation) | 21819 | |

| KB-A1 | Doxorubicin (DOX) | 5 | 4 | 89 | |

| KB-A1 | Doxorubicin (DOX) | 5 | 24 (post-incubation) | 160 |

A Phase I clinical trial of this compound administered with doxorubicin in patients with advanced solid tumors established a maximum tolerated dose (MTD) and provided pharmacokinetic data.

Table 3: Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions | Reference |

| Maximum Tolerated Dose (MTD) | 96 mg/m² | Administered with doxorubicin | |

| Mean Apparent Elimination Half-life | 46 ± 23 h | - | |

| Maximum Plasma Concentration | Up to 3.7 µM | With the established administration schedule | |

| Urinary Elimination (unchanged) | Negligible | - |

Experimental Protocols

Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Workflow Diagram:

Caption: Workflow for a Rhodamine 123 efflux assay.

Methodology:

-

Cell Culture: Culture P-gp-overexpressing (MDR) and parental (sensitive) cells in appropriate media. Seed cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to each well at a final concentration of approximately 1-5 µM and incubate for 30-60 minutes at 37°C.

-

Efflux: Remove the loading solution and wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the efflux.

-

Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control. Determine the IC50 value of this compound for P-gp inhibition by plotting the percentage of inhibition against the log of the this compound concentration.

Doxorubicin Sensitization Assay

This assay determines the ability of this compound to sensitize MDR cancer cells to the cytotoxic effects of doxorubicin.

Methodology:

-

Cell Seeding: Seed MDR cells in 96-well plates at an appropriate density and allow them to attach.

-

Drug Treatment: Treat the cells with a serial dilution of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a humidified incubator.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Analysis: Determine the IC50 values for doxorubicin with and without this compound. The fold reversal (FR) is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been developed for the quantification of this compound in biological matrices.

Table 4: HPLC Method for this compound Quantification in Plasma/Serum

| Parameter | Description | Reference |

| Extraction | Solid-phase extraction using benzene (B151609) sulphonyl cation-exchange cartridges | |

| Column | Reversed-phase C18 | |

| Detection | UV | |

| Quantification Limit | 1 ng/mL (pharmacokinetic assay) | |

| Linearity Range | 1-500 ng/mL (pharmacokinetic assay) |

Conclusion

This compound is a well-characterized multidrug resistance modulator with a clear mechanism of action involving the competitive inhibition of P-glycoprotein. Preclinical and early clinical data have demonstrated its potential to reverse resistance to conventional chemotherapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and similar compounds in overcoming multidrug resistance in cancer. Further research is warranted to fully elucidate its clinical utility and to explore its potential in combination with a broader range of anticancer drugs.

References

S 9788: A Technical Overview of a Multidrug Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents to sub-therapeutic levels. S 9788, a triazinoaminopiperidine derivative, emerged as a potent MDR modulator designed to reverse this resistance. This technical guide provides an in-depth analysis of the function, mechanism of action, and preclinical and clinical evaluation of this compound.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound primarily functions by directly interacting with and inhibiting the P-glycoprotein (P-gp/MDR1) efflux pump.[1] This interaction is competitive, as demonstrated by the ability of this compound to inhibit the photoaffinity labeling of P-gp by the daunomycin analogue, iodomycin. By binding to P-gp, this compound allosterically or competitively hinders the transporter's ability to bind to and efflux chemotherapeutic drugs. The consequence of this inhibition is a significant increase in the intracellular accumulation and retention of cytotoxic agents in MDR cancer cells, thereby restoring their sensitivity to treatment.[2]

Evidence also suggests that this compound may modulate the activity of other ABC transporters, such as the Multidrug Resistance-Associated Protein (MRP), indicating a broader spectrum of activity in overcoming MDR.[3] A key aspect of this compound's efficacy is its ability to restore not just the overall intracellular drug concentration, but also the subcellular distribution of these drugs, particularly to their nuclear targets of action.[2]

Below is a diagram illustrating the proposed mechanism of P-glycoprotein-mediated drug efflux and its inhibition by this compound.

References

S-9788: An In-depth Technical Guide on a Multidrug Resistance Modulator

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

S-9788 is a synthetic triazinoaminopiperidine derivative that has been investigated for its potent activity in reversing multidrug resistance (MDR) in cancer cells. This document provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of S-9788. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols, where available, are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound's function and evaluation.

Introduction and Discovery

S-9788, a triazinoaminopiperidine derivative, emerged from research focused on identifying novel agents capable of overcoming multidrug resistance, a significant challenge in cancer chemotherapy. While the specific developmental history and lead optimization process are not extensively detailed in publicly available literature, its chemical structure suggests a rational design approach targeting key cellular components involved in drug efflux.

Chemical Structure and Properties:

The chemical identity of S-9788 is provided by its IUPAC name: 6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-N2,N4-di(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine. Its molecular formula is C28H33F2N7.

Mechanism of Action: Reversal of Multidrug Resistance

The primary mechanism of action of S-9788 is the modulation of multidrug resistance mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[1] P-gp is a transmembrane efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

S-9788 has been shown to directly interact with P-gp, inhibiting its drug efflux function.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, restoring their cytotoxic effects. In addition to P-gp, some studies suggest that S-9788 may also modulate the activity of another ABC transporter, the Multidrug Resistance-associated Protein (MRP).

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Caption: Mechanism of S-9788 in reversing P-gp mediated multidrug resistance.

Preclinical In Vitro Studies

A number of in vitro studies have demonstrated the efficacy of S-9788 in reversing MDR in various cancer cell lines. These studies typically involve evaluating the cytotoxicity of a chemotherapeutic agent in the presence and absence of S-9788 in both drug-sensitive and drug-resistant cell lines.

Table 1: Summary of In Vitro Efficacy of S-9788

| Cell Line | Resistance to | Chemotherapeutic Agent | S-9788 Concentration | Fold Reversal of Resistance | Reference |

| CEM/VLB100 | Vinblastine | Vinblastine | Not specified | Partial reversal | [1] |

| GLC4/ADR | Doxorubicin (B1662922) | Doxorubicin | Not specified | No modulation | [1] |

| CEM/VM-1 | Teniposide | Teniposide | Not specified | No modulation | [1] |

Key Experimental Protocols

Cytotoxicity Assays (General Protocol):

A common method to assess the reversal of MDR is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Drug-sensitive and drug-resistant cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin, vinblastine) alone or in combination with a non-toxic concentration of S-9788.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated for the chemotherapeutic agent alone and in combination with S-9788. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of S-9788 in the resistant cell line.

The following diagram illustrates a typical experimental workflow for evaluating an MDR modulator:

Caption: General experimental workflow for in vitro evaluation of an MDR modulator.

Clinical Development

S-9788 has been evaluated in early-phase clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in combination with chemotherapy.

Phase I Clinical Trial

A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of S-9788 administered alone and in combination with doxorubicin in patients with advanced solid tumors.

Table 2: Summary of Phase I Clinical Trial of S-9788 with Doxorubicin

| Parameter | Value | Reference |

| Number of Patients | 26 | |

| S-9788 Dose Escalation | 8 to 96 mg/m² | |

| Doxorubicin Dose | 50 mg/m² | |

| Maximum Tolerated Dose (MTD) of S-9788 | 96 mg/m² | |

| Dose-Limiting Toxicities (DLTs) | Bradycardia, faintness, dizziness | |

| Pharmacokinetic Interaction | No significant interaction between S-9788 and doxorubicin | |

| Efficacy | 1 partial response in a patient with urothelial carcinoma |

Experimental Protocol (Phase I Study):

-

Patient Population: Patients with advanced solid tumors for whom doxorubicin was a potential treatment option.

-

Study Design: Dose-escalation study using a modified Fibonacci scheme.

-

Treatment Schedule:

-

Day 1: S-9788 administered as a 30-minute intravenous infusion.

-

Day 8: S-9788 (at the same dose as Day 1) administered as a 30-minute intravenous infusion, followed by a 50 mg/m² bolus of doxorubicin.

-

Day 29: Repeat of the Day 8 treatment schedule.

-

-

Assessments:

-

Safety: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs).

-

Pharmacokinetics: Plasma samples were collected at various time points to determine the concentrations of S-9788 and doxorubicin.

-

Efficacy: Tumor response was assessed using standard imaging criteria.

-

Phase IB Clinical Trial

A Phase IB study further investigated the combination of S-9788 and doxorubicin in patients with advanced colorectal and renal cell cancer.

Table 3: Summary of Phase IB Clinical Trial of S-9788 with Doxorubicin

| Parameter | Value | Reference |

| Number of Patients | 38 | |

| S-9788 Dosing | 56 mg/m² loading dose, followed by a 2-hour infusion of 24 to 120 mg/m² | |

| Doxorubicin Dose | 50 mg/m² | |

| Key Toxicities | Grade 3-4 granulocytopenia, dose-dependent and reversible increase in corrected QT intervals | |

| Efficacy | 1 partial response in a patient who had progressed on doxorubicin alone |

Experimental Protocol (Phase IB Study):

-

Patient Population: Patients with advanced colorectal or renal cell cancer.

-

Study Design: Patients were treated with doxorubicin alone, and upon progression, received the combination of doxorubicin and S-9788. Another cohort received the combination upfront.

-

Treatment Schedule:

-

S-9788 administered as a 56 mg/m² intravenous loading dose over 30 minutes.

-

Followed by a 50 mg/m² bolus infusion of doxorubicin.

-

Followed by a 2-hour infusion of S-9788 at escalating doses (24 to 120 mg/m²).

-

-

Assessments:

-

Safety: Monitoring for hematological and cardiac toxicities, including 24- or 48-hour Holter monitoring.

-

Pharmacokinetics: Plasma concentrations of S-9788 were measured.

-

Efficacy: Tumor response was evaluated.

-

The logical relationship between the preclinical and clinical development stages is illustrated below:

Caption: The development pathway of S-9788 from discovery to clinical evaluation.

Summary and Future Directions

S-9788 is a potent modulator of multidrug resistance that has demonstrated promising preclinical activity and has undergone early clinical evaluation. Its mechanism of action through the inhibition of P-glycoprotein addresses a critical challenge in oncology. The clinical studies established a maximum tolerated dose and characterized the safety profile of S-9788 in combination with doxorubicin. While the observed clinical activity was modest, with one partial response in each of the early trials, the studies confirmed that clinically relevant plasma concentrations of S-9788 could be achieved.

The development of S-9788 was ultimately halted, a decision that may have been influenced by the observed cardiac toxicities (QT interval prolongation) and the modest efficacy signals in the patient populations studied. However, the research on S-9788 has contributed valuable insights into the development of MDR modulators and the challenges associated with translating preclinical findings into clinical success. Future research in this area may focus on developing second-generation modulators with improved safety profiles and greater efficacy, potentially guided by the lessons learned from the development of S-9788.

References

S 9788 (CAS 140945-01-3): A Technical Guide to a Multidrug Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 9788, a triazinoaminopiperidine derivative with the CAS number 140945-01-3, has been investigated as a potent modulator of multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of this compound, consolidating key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound has been shown to reverse MDR by inhibiting P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. While showing promise in preclinical studies, its clinical development was hampered by dose-limiting cardiotoxicity. This document aims to serve as a comprehensive resource for researchers in the fields of oncology and drug development.

Chemical and Physical Properties

This compound is a synthetic molecule with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 140945-01-3 | [1][2] |

| Molecular Formula | C28H33F2N7 | [1][2] |

| Molecular Weight | 505.61 g/mol | [1] |

| IUPAC Name | 6-[4-[[2,2-bis(4-fluorophenyl)ethyl]amino]-1-piperidinyl]-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine | |

| Synonyms | S-9788, S9788 | |

| Description | A triazine aminopiperidine derivative. |

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of this compound is the inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This process is a major contributor to the phenomenon of multidrug resistance (MDR).

This compound acts as a non-competitive inhibitor of P-gp. By binding to the transporter, it is thought to allosterically modulate its function, preventing the efflux of chemotherapeutic agents. This leads to an increased intracellular accumulation of these drugs in resistant cancer cells, restoring their cytotoxic effects. Evidence also suggests that this compound may modulate the activity of another ABC transporter, the Multidrug Resistance-Associated Protein (MRP).

Below is a diagram illustrating the P-glycoprotein-mediated drug efflux and its inhibition by this compound.

In Vitro Efficacy

The efficacy of this compound in reversing MDR has been demonstrated in various cancer cell lines. The tables below summarize key quantitative findings from these studies.

Table 1: Reversal of Doxorubicin (B1662922) Resistance in Rat Glioblastoma Cells

| Modulator | Concentration for Complete Drug Accumulation Restoration | Residual Resistance Factor |

| This compound | 10 µmol/L | 4 |

| Cyclosporine A | 3 µmol/L | 4 |

| Verapamil | 6 µmol/L | 5-20 |

| Nicardipine | 6 µmol/L | 5-20 |

| Amiodarone | 20 µmol/L | 1 (Complete reversal) |

| Data from Huet et al., 1993. |

Table 2: Restoration of Daunorubicin Cytotoxicity in P-gp-expressing MCF7 Human Breast Adenocarcinoma Cells

| Modulator | Concentration | Restoration of Cytotoxicity |

| This compound | 2 µmol/L | > 90% |

| Cyclosporin A | 5 µmol/L | > 90% |

| Verapamil | 2 µmol/L | Less active |

| Verapamil | 5 µmol/L | Less active |

| Data from Merlin et al., 1995. |

Table 3: Dose-Modification Factors in Various Cell Lines

The dose-modification factor (DMF) is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the MDR modulator. A higher DMF indicates greater reversal of resistance.

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Dose-Modification Factor |

| CEM/VLB100 (human leukemia) | Vinblastine | Non-cytotoxic concentration | High (Partial reversal) |

| 4 drug-selected resistant sublines | Vinblastine, Adriamycin, or Vincristine | Non-cytotoxic concentration | Significant |

| 4 "intrinsically" resistant cell lines | Vinblastine, Adriamycin, or Vincristine | Non-cytotoxic concentration | Significant |

| GLC4/ADR and CEM/VM-1 (P-gp negative) | Not specified | Non-cytotoxic concentration | No modulation |

| Qualitative summary from van der Graaf et al., 1993. |

Clinical Trials

Phase I clinical trials were conducted to evaluate the safety and pharmacokinetics of this compound in combination with doxorubicin in patients with advanced solid tumors.

Table 4: Summary of Phase I Clinical Trial Data

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 96 mg/m² | |

| Dose-Limiting Toxicity | Bradycardia, faintness, dizziness, cardiac arrhythmia (AV-block, QT prolongation, ventricular arrhythmia, torsade de pointes) | |

| Pharmacokinetics | Mean apparent elimination half-life of 46 ± 23 h. Plasma levels up to 3.7 µM were achievable. | |

| Clinical Outcome | Further development was precluded due to cardiac toxicity. |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a drug and the reversal of resistance.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound. Include untreated and this compound-only controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The dose-modification factor can be calculated as IC50 (chemotherapy alone) / IC50 (chemotherapy + this compound).

Drug Accumulation and Efflux Assay (Using a Fluorescent Substrate)

This assay quantifies the intracellular accumulation and retention of a fluorescent P-gp substrate (e.g., doxorubicin, which is naturally fluorescent, or rhodamine 123) to assess the inhibitory effect of this compound on P-gp function.

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

-

Incubation with Modulator: Pre-incubate the cells with or without this compound for a specified time (e.g., 30-60 minutes).

-

Loading with Fluorescent Substrate: Add the fluorescent substrate (e.g., doxorubicin or rhodamine 123) to the cell suspension and incubate to allow for uptake.

-

Accumulation Measurement: After the loading period, wash the cells with ice-cold buffer to stop uptake and efflux. Analyze the intracellular fluorescence using a flow cytometer.

-

Efflux Measurement: For efflux, after loading, resuspend the cells in a substrate-free medium with or without this compound and incubate for various time points.

-

Fluorescence Measurement: At each time point, measure the remaining intracellular fluorescence by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity of cells treated with this compound to untreated cells to determine the effect on drug accumulation and retention.

The workflow for a typical MDR reversal experiment is depicted below.

References

An In-depth Technical Guide to S 9788: A Triazinoaminopiperidine Derivative for Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triazinoaminopiperidine derivative S 9788, a potent agent investigated for its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | 6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | [1] |

| Molecular Formula | C28H33F2N7 | [1] |

| Molecular Weight | 505.6 g/mol | [1] |

| CAS Number | 140945-01-3 | [1] |

| Synonyms | S-9788, S9788 | [1] |

| MeSH Pharmacological Classification | Antineoplastic Agents |

Mechanism of Action

This compound functions as a potent P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a primary mechanism of multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration and retention of chemotherapeutic agents, such as Adriamycin (doxorubicin), in resistant cells, thereby restoring their sensitivity to these drugs.

Signaling Pathway of P-gp Mediated Drug Efflux and its Inhibition by this compound

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Preclinical Research Data

This compound has demonstrated significant activity in overcoming MDR in various cancer cell lines.

In Vitro Efficacy of this compound in Reversing Adriamycin Resistance

| Cell Line | Resistance Phenotype | This compound Activity Compared to Verapamil (VRP) | Reference |

| P388/ADR (rodent) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |

| DC-3F/AD (rodent) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |

| KB-A1 (human) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |

| K562/R (human) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent | |

| COLO 320DM (human) | P-gp mediated MDR | 2-5 times more active, 5-15 times more potent |

Effects of this compound on Adriamycin Accumulation and Retention

| Parameter | Condition | Result | Reference |

| ADR Accumulation | 5 µM this compound vs. 50 µM VRP in KB-A1 cells | Same level of ADR uptake | |

| ADR Retention | 10 µM this compound in KB-A1 cells | Twice the retention compared to VRP-treated cells | |

| ADR Retention | 5 µM this compound in KB-A1 cells (post-wash) | Greater ADR retention than with 50 µM VRP | |

| P-gp Photolabeling | 100 µM this compound on P388/ADR plasma membranes | Complete inhibition of [3H]azidopine photolabeling of P-gp | |

| Cell Cycle Block | 5 µM this compound with ADR in P388/ADR cells | 700-fold increase in the efficacy of ADR to block cells in the G2+M phase |

Clinical Research Data

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Phase I Clinical Trial Summary

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 96 mg/m² | |

| Dose-Limiting Side Effects | Bradycardia, sometimes with faintness or dizziness | |

| Doxorubicin (B1662922) Toxicity | No enhancement observed | |

| Clinical Response | One partial response in a patient with refractory urothelial carcinoma |

Pharmacokinetic Parameters of this compound

| Parameter | Value | Note | Reference |

| Administration | 30-min intravenous infusion | ||

| Plasma Levels | Up to 3.7 µM | Achieved with the administration schedule | |

| Apparent Elimination Half-Life | 46 ± 23 h | ||

| Urinary Elimination | Negligible | For the unchanged drug | |

| Pharmacokinetics | Linear up to 96 mg/m² | Not modified by doxorubicin administration | |

| Doxorubicin Pharmacokinetics | Not influenced by this compound coadministration |

Experimental Protocols

Adriamycin Accumulation and Retention Assay

This protocol describes the methodology used to assess the effect of this compound on the intracellular accumulation and retention of Adriamycin (ADR) in multidrug-resistant cell lines.

Caption: Workflow for Adriamycin accumulation and retention assay.

Methodology:

-

Cell Preparation: Prepare single-cell suspensions of both the resistant (e.g., P388/ADR) and sensitive (e.g., P388) cell lines.

-

Compound Incubation: Pre-incubate the resistant cells with varying concentrations of this compound or the control compound, Verapamil.

-

Adriamycin Addition: Add Adriamycin to all cell suspensions (resistant with and without modulator, and sensitive).

-

Accumulation Phase: Incubate the cells for a defined period to allow for ADR accumulation.

-

Washing: After incubation, wash the cells with ice-cold buffer to remove extracellular ADR.

-

Accumulation Measurement: Lyse the cells and measure the intracellular ADR concentration, typically using spectrofluorometry.

-

Retention Phase: For retention studies, after the initial incubation and washing, resuspend the cells in a drug-free medium and incubate for an additional period.

-

Retention Measurement: After the second incubation, wash the cells again and measure the remaining intracellular ADR.

[3H]Azidopine Photolabeling of P-glycoprotein

This assay is used to determine the direct interaction of this compound with P-glycoprotein.

Methodology:

-

Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g., P388/ADR).

-

Incubation: Incubate the membrane preparations with [3H]azidopine, a photo-reactive analog of dihydropyridine (B1217469) that binds to P-gp, in the presence or absence of this compound.

-

Photolabeling: Expose the samples to UV light to covalently link the [3H]azidopine to P-gp.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: Detect the radiolabeled P-gp band by autoradiography. The inhibition of photolabeling by this compound indicates its binding to P-gp.

Cell Cycle Analysis

This protocol is used to evaluate the effect of this compound on the cell cycle progression of cancer cells when treated with a chemotherapeutic agent.

Methodology:

-

Cell Treatment: Treat the cancer cells (e.g., P388/ADR) with Adriamycin in the presence or absence of this compound.

-

Cell Fixation: After treatment, harvest the cells and fix them in ethanol.

-

Staining: Stain the fixed cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). An increase in the G2/M population indicates a cell cycle block at this phase.

References

S 9788: A Technical Overview of its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 9788 is a synthetic, triazinoaminopiperidine derivative investigated for its potent activity as a multidrug resistance (MDR) modulator. This document provides a comprehensive technical overview of the biological activity, molecular targets, and mechanism of action of this compound. It consolidates available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key pathways and workflows. This compound has been shown to effectively reverse MDR in various cancer cell lines by inhibiting the function of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). Despite promising in vitro activity, its clinical development was halted due to dose-limiting cardiotoxicity. This guide serves as a detailed resource for researchers in oncology, pharmacology, and drug development interested in the biology of MDR and the evolution of MDR modulators.

Introduction

Multidrug resistance remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ABC transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP), which function as ATP-dependent efflux pumps. These transporters actively extrude a wide range of structurally and functionally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.

This compound was developed as a third-generation MDR modulator to counteract this resistance mechanism. Unlike first-generation agents (e.g., verapamil (B1683045), cyclosporin (B1163) A), which were often repurposed drugs with their own pharmacological activities and toxicities, and second-generation agents with improved specificity but still facing pharmacokinetic challenges, this compound was designed for potent and specific MDR reversal.

Biological Activity and Molecular Targets

The primary biological activity of this compound is the reversal of multidrug resistance in cancer cells. This is achieved through direct interaction with and inhibition of ABC transporters.

Primary Molecular Targets

-

P-glycoprotein (P-gp/ABCB1): The most extensively studied target of this compound is P-glycoprotein. This compound has been demonstrated to have a medium affinity for P-gp and competitively inhibits its function. This inhibition restores the intracellular accumulation of P-gp substrate chemotherapeutics.

-

Multidrug Resistance-Associated Protein (MRP/ABCC1): Studies have also shown that this compound can modulate MDR mediated by MRP, indicating a broader spectrum of activity against ABC transporters compared to some other modulators.[1]

Mechanism of Action

This compound functions by directly inhibiting the efflux activity of P-gp and MRP. By binding to these transporters, this compound prevents the extrusion of chemotherapeutic drugs. This leads to:

-

Increased Intracellular Drug Accumulation: By blocking the efflux pumps, this compound allows cytotoxic drugs to accumulate within the cancer cells to therapeutic concentrations.

-

Restoration of Subcellular Drug Distribution: this compound has been shown to restore the nuclear localization of drugs like daunorubicin (B1662515), which is crucial for their mechanism of action (e.g., DNA intercalation).[2]

The proposed mechanism of action for this compound in a multidrug-resistant cancer cell is depicted in the following signaling pathway diagram.

Caption: this compound inhibits P-gp/MRP, leading to increased intracellular chemotherapy concentration and cell death.

Quantitative Data

While specific IC50 and Ki values for this compound are not consistently reported in the available literature, its activity has been quantified in comparative and functional assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Chemotherapeutic Agent | Key Findings | Reference |

| Cytotoxicity Assay | CCRF-CEM (Vinblastine-resistant) | Vinblastine (B1199706) | At 5 µM, this compound strongly potentiated vinblastine cytotoxicity. It was found to be approximately 1000-fold more active than verapamil at equimolar concentrations. | [3] |

| Daunorubicin Accumulation | MCF7DXR (P-gp expressing) | Daunorubicin | At 2 µM, this compound was more potent than verapamil and cyclosporin A (at 2 and 5 µM) in restoring cellular accumulation and nuclear distribution of daunorubicin. | [2] |

| Resistance Modulation | CEM/VLB100 (Vinblastine-resistant) | Vinblastine, Adriamycin, Vincristine | This compound demonstrated the highest dose-modification factors in this highly resistant cell line, though reversal was partial. | [4] |

Table 2: Pharmacokinetic and Clinical Parameters

| Parameter | Value | Context | Reference |

| Plasma Protein Binding | ~98% | Highly bound, primarily to lipoproteins (HDL, LDL, VLDL). | |

| Maximum Tolerated Dose (MTD) | 96 mg/m² | Determined in a Phase I clinical trial when administered as a 30-minute intravenous infusion. | |

| Dose-Limiting Toxicity | Bradycardia, Arrhythmias | Observed in Phase I clinical trials, leading to the cessation of clinical development. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other MDR modulators.

Clonogenic Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the effectiveness of a cytotoxic agent or a resistance modulator.

Protocol:

-

Cell Seeding:

-

Harvest a single-cell suspension of the desired cancer cell line (e.g., drug-sensitive parental line and its drug-resistant counterpart).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed a known number of cells (typically 200-1000 cells/well) into 6-well plates. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound.

-

Remove the culture medium from the wells and add the treatment-containing medium.

-

Incubate the plates for the desired exposure time (e.g., 24-72 hours).

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.

-

Return the plates to the incubator and allow colonies to form over 7-14 days.

-

-

Staining and Counting:

-

When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and gently wash with PBS.

-

Fix the colonies with a solution such as methanol (B129727) or a 1:3 mixture of acetic acid and methanol for 10-15 minutes.

-

Stain the colonies with a 0.5% crystal violet solution in methanol for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%.

-

Plot the SF against the drug concentration to generate a dose-response curve.

-

The Dose-Modification Factor (DMF) can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

-

Rhodamine 123 Efflux Assay

This functional assay measures the activity of P-gp by quantifying the efflux of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp by this compound will result in increased intracellular accumulation of rhodamine 123.

Protocol:

-

Cell Preparation:

-

Culture P-gp-overexpressing cells (e.g., MCF7/ADR) and a control, low-P-gp-expressing cell line to 70-80% confluency.

-

Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer or medium.

-

-

Inhibitor Pre-incubation:

-

Aliquot the cell suspension into flow cytometry tubes.

-

Add this compound at various concentrations to the respective tubes. Include a positive control inhibitor (e.g., verapamil) and a vehicle control.

-

Pre-incubate the cells with the inhibitors for 15-30 minutes at 37°C.

-

-

Rhodamine 123 Loading:

-

Add rhodamine 123 to a final concentration of 1-5 µM to each tube.

-

Incubate for 30-60 minutes at 37°C, protected from light, to allow for cellular uptake.

-

-

Efflux Phase:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and remove the supernatant.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in fresh, pre-warmed medium (containing the respective inhibitors) and incubate at 37°C for 30-60 minutes to allow for efflux.

-

-

Flow Cytometry Analysis:

-

After the efflux period, place the tubes on ice to stop the process.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

-

Record the mean fluorescence intensity (MFI) for each sample.

-

-

Data Analysis:

-

An increase in MFI in the presence of this compound compared to the vehicle control indicates inhibition of rhodamine 123 efflux.

-

Plot the MFI against the concentration of this compound to determine the concentration-dependent inhibition of P-gp activity.

-

Photoaffinity Labeling of P-glycoprotein

This technique is used to identify and characterize the binding of a ligand to its target protein through the formation of a covalent bond upon photoactivation. Competitive inhibition of photolabeling with a known P-gp photoprobe by this compound can demonstrate direct interaction and estimate binding affinity.

Protocol:

-

Membrane Preparation:

-

Isolate plasma membrane vesicles from cells overexpressing P-gp (e.g., CHO or Sf9 cells) through differential centrifugation and sucrose (B13894) gradient ultracentrifugation.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding and Competition:

-

In a reaction tube, combine the P-gp-containing membrane vesicles with a photoaffinity probe for P-gp (e.g., [¹²⁵I]iodoarylazidoprazosin or a fluorescent analog).

-

For competition experiments, add increasing concentrations of this compound. Include a negative control (no competitor) and a positive control (a known P-gp substrate like vinblastine).

-

Incubate the mixture for a defined period on ice or at room temperature in the dark to allow for binding equilibrium to be reached.

-

-

Photocrosslinking:

-

Place the samples on ice and irradiate them with a high-intensity UV lamp at a specific wavelength (e.g., 365 nm) for a set duration to activate the photoreactive group on the probe, leading to covalent crosslinking with P-gp.

-

-

SDS-PAGE and Autoradiography/Fluorescence Imaging:

-

Quench the reaction and solubilize the membrane proteins in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

If a radiolabeled probe was used, dry the gel and expose it to X-ray film for autoradiography. If a fluorescent probe was used, visualize the gel using an appropriate fluorescence imager.

-

The P-gp band should be visible at ~170 kDa.

-

-

Data Analysis:

-

Quantify the intensity of the labeled P-gp band in each lane using densitometry.

-

A decrease in the intensity of the labeled P-gp band in the presence of this compound indicates that it competes with the photoaffinity probe for binding to P-gp.

-

Plot the percentage of inhibition of photolabeling against the concentration of this compound to determine a competition curve and estimate the relative binding affinity.

-

The following diagram illustrates a general workflow for evaluating a potential MDR modulator like this compound.

Caption: A typical workflow for characterizing a novel multidrug resistance modulator like this compound.

Conclusion

This compound is a potent, third-generation multidrug resistance modulator that effectively reverses P-glycoprotein and MRP-mediated drug efflux in vitro. Its mechanism of action involves the direct inhibition of these ABC transporters, leading to increased intracellular accumulation and restored efficacy of chemotherapeutic agents in resistant cancer cells. While this compound demonstrated significant promise in preclinical studies, its clinical development was ultimately unsuccessful due to the emergence of dose-limiting cardiotoxicity. Nevertheless, the study of this compound has provided valuable insights into the design and evaluation of MDR modulators and underscores the critical importance of a favorable therapeutic index for the clinical translation of this class of compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers continuing to explore strategies to overcome multidrug resistance in cancer.

References

- 1. S9788 modulation of P-glycoprotein- and Multidrug-related protein-mediated multidrug resistance by Servier 9788 in doxorubicin-resistant MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of S9788, a new modulator of multidrug resistance, on the cellular accumulation and subcellular distribution of daunorubicin in P-glycoprotein-expressing MCF7 human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Quantitative cytological study of the activity of a new resistance modulator, this compound, on human leukemic cells using multiparametric image analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of S9788 as a potential modulator of drug resistance against human tumour sublines expressing differing resistance mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

S 9788: A Technical Overview for Cancer Research Professionals

An In-depth Guide to the P-glycoprotein Modulator in Oncology

S 9788 is a synthetic, triazinoaminopiperidine derivative investigated for its potential role in overcoming multidrug resistance (MDR) in cancer therapy. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and clinical findings for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversal of Multidrug Resistance

This compound functions as a multidrug-resistance modulator. Its primary mechanism involves the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, actively removing a wide range of chemotherapeutic agents from the cell's interior and thus reducing their efficacy.[1][2]

By specifically inhibiting the P-gp-dependent drug efflux, this compound increases the intracellular concentration and retention of chemotherapeutic agents in resistant cancer cells.[3] This restoration of drug accumulation leads to enhanced cytotoxicity of co-administered anticancer drugs. Preclinical studies have shown that this compound's activity is particularly relevant in tumors expressing P-glycoprotein.

Signaling Pathway and Drug Efflux Mechanism

The following diagram illustrates the P-glycoprotein-mediated drug efflux and the inhibitory action of this compound.

Preclinical Data: In Vitro Efficacy

This compound has demonstrated significant activity in reversing MDR across a variety of P-glycoprotein-expressing human tumor cell lines. Its potency has been shown to be comparable or superior to other modulators like verapamil (B1683045) and cyclosporin (B1163) A.

Quantitative Analysis of Chemosensitization

The following tables summarize the quantitative data from in vitro studies, highlighting the ability of this compound to enhance the efficacy of doxorubicin (B1662922).

| Cell Line | This compound Concentration (µM) | Fold Increase in Doxorubicin Efficacy (vs. Doxorubicin alone) | Reference |

| P388/ADR (Rodent Leukemia) | 5 | 700-fold increase in cells blocked in G2+M phase | |

| KB-A1 (Human Epidermoid Carcinoma) | 5 | Potency greater than 50 µM Verapamil in increasing ADR uptake | |

| MCF7DXR (Human Breast Adenocarcinoma) | 2 | >90% restoration of daunorubicin (B1662515) cytotoxicity |

Table 1: In Vitro Efficacy of this compound in Combination with Anthracyclines

| Parameter | This compound | Verapamil | Cyclosporin A | Reference |

| Concentration for >90% Daunorubicin Cytotoxicity Restoration in MCF7DXR cells | 2 µM | Less active at 2 and 5 µM | 5 µM | |

| Daunorubicin Accumulation Restoration in MCF7DXR cells | More potent at 2 and 5 µM | Less potent | Less potent |

Table 2: Comparative Potency of this compound with other MDR Modulators

Experimental Protocols

In Vitro Chemosensitization Assay (MTT Assay)

This protocol outlines a typical MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to determine the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

-

Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF7/ADR) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound.

-

Treatment: Remove the culture medium from the wells and add the drug solutions. Include control wells with untreated cells and cells treated with this compound alone.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for the chemotherapeutic agent with and without this compound.

Experimental Workflow Diagram

Clinical Research: Phase I Study

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors, both alone and in combination with doxorubicin.

Pharmacokinetic and Clinical Data

The study established the Maximum Tolerated Dose (MTD) and characterized the pharmacokinetic profile of this compound.

| Parameter | Value | Reference |

| Clinical Outcome | ||

| Maximum Tolerated Dose (MTD) | 96 mg/m² | |

| Dose-Limiting Side Effects | Bradycardia, faintness, dizziness | |

| Partial Response | Observed in one patient with refractory urothelial carcinoma at 96 mg/m² | |

| Pharmacokinetics | ||

| Administration Route | 30-minute intravenous infusion | |

| Mean Elimination Half-life | 46 ± 23 hours | |

| Maximum Plasma Level (at MTD) | Up to 3.7 µM | |

| Drug Interaction | No pharmacokinetic interaction observed with doxorubicin | |

| Plasma Protein Binding | ||

| Plasma and Blood Binding | 98% | |

| Primary Binding Proteins | Lipoproteins (>55%), Albumin, alpha 1-acid glycoprotein |

Table 3: Summary of Phase I Clinical Trial Data for this compound

Conclusion and Future Directions

This compound has been identified as a potent modulator of P-glycoprotein-mediated multidrug resistance. Preclinical studies have consistently demonstrated its ability to restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The early clinical data from a Phase I trial established a manageable safety profile and provided key pharmacokinetic parameters. While the development of this compound appears to have not progressed to later-stage clinical trials, the data generated provides a valuable foundation for the continued exploration of P-glycoprotein inhibitors as a strategy to overcome one of the major obstacles in cancer chemotherapy. Further research into second-generation modulators with improved therapeutic indices remains a critical area of investigation in oncology.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I clinical and pharmacokinetic study of S9788, a new multidrug-resistance reversal agent given alone and in combination with doxorubicin to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of S 9788

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for S 9788, a triazinoaminopiperidine derivative investigated for its role as a multidrug resistance (MDR) modulator. The following sections detail its chemical and physical properties, toxicological data, and recommended experimental protocols.

Chemical and Physical Properties

This compound is a synthetic compound with the following identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | 6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | PubChem[1] |

| Molecular Formula | C28H33F2N7 | PubChem[1] |

| Molecular Weight | 505.6 g/mol | PubChem[1] |

| CAS Number | 140945-01-3 | PubChem[1] |

| ChEMBL ID | CHEMBL85156 | PubChem[1] |

| Appearance | Solid (presumed) | General Chemical Knowledge |

| Solubility | Not specified, likely soluble in organic solvents | General Chemical Knowledge |

Toxicological Information

Clinical data from a Phase I trial in patients with advanced solid tumors provides the following toxicological insights.

| Parameter | Finding | Source |

| Dose-Limiting Toxicities | Bradycardia, faintness, dizziness | Clinical Trial Data |

| Maximum Tolerated Dose (MTD) | 96 mg/m² (intravenous infusion) | Clinical Trial Data |

| Administration Route | Intravenous infusion | Clinical Trial Data |

| Pharmacological Class | Antineoplastic Agent, Multidrug-Resistance Modulator | PubChem, MedChemExpress |

Safety and Handling Precautions

As a potent investigational antineoplastic agent, this compound should be handled with extreme care in a laboratory setting. The following are general safety and handling guidelines. A substance-specific Safety Data Sheet (SDS) should be consulted if available.

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves. |

| Handling | Avoid inhalation of dust or aerosols. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |

| Spill Management | In case of a spill, wear appropriate PPE. Carefully sweep up solid material to avoid generating dust. Place in a sealed container for disposal. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |

| First Aid: Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| First Aid: Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Mechanism of Action: Reversal of Multidrug Resistance

This compound functions as a multidrug resistance (MDR) modulator by inhibiting the action of P-glycoprotein (P-gp), a key efflux pump in cancer cells. P-gp actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound increases the accumulation of these drugs within the cancer cells, thereby restoring their cytotoxic effects.

Caption: Mechanism of this compound in reversing multidrug resistance.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound.

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

Materials:

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet in water)

-

6-well plates or petri dishes

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 70-80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with medium containing FBS and create a single-cell suspension.

-

Count the cells and seed an appropriate number (e.g., 100-1000 cells) into 6-well plates.

-

Allow cells to attach for several hours in a CO2 incubator at 37°C.

-

-

Treatment:

-

Treat the attached cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both.

-

Include an untreated control group.

-

-

Incubation:

-

Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed in the control wells.

-

-

Fixation and Staining:

-

Gently wash the plates with PBS.

-

Fix the colonies with the fixation solution for 15-30 minutes at room temperature.

-

Remove the fixative and stain with crystal violet solution for 30-60 minutes.

-

Wash off the excess stain with water and allow the plates to air dry.

-

-

Colony Counting:

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.

-

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell culture medium

-

FBS

-

PBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension as described for the clonogenic assay.

-

Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or their combination.

-

Include untreated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the treatment period, add a specific volume of MTT solution to each well (e.g., 10-20 µL).

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

-

Note on Doxorubicin and MTT Assay: Doxorubicin can interfere with the colorimetric readings of the MTT assay. It is recommended to replace the drug-containing medium with fresh medium or PBS before adding the MTT reagent to minimize this interference.

Caption: Workflow for Clonogenic and MTT assays.

References

Methodological & Application

Application Notes and Protocols for S 9788: A Potent Modulator of Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 9788 is a triazinoaminopiperidine derivative identified as a potent modulator of multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] As an antineoplastic agent, its primary mechanism of action is the inhibition of efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene. Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents, leading to treatment failure. This compound has been shown to reverse this resistance by blocking the efflux of cytotoxic drugs, thereby restoring their intracellular concentration and efficacy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study and overcome multidrug resistance.

Mechanism of Action

This compound functions as a chemosensitizer by inhibiting the activity of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and to some extent, Multidrug Resistance-Associated Protein (MRP). In multidrug-resistant cancer cells, these transporters are often overexpressed and actively pump a variety of structurally and functionally diverse chemotherapeutic drugs out of the cell in an ATP-dependent manner. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cells resistant to the cytotoxic effects of the drugs. This compound competitively or non-competitively binds to these efflux pumps, inhibiting their function. This leads to the intracellular accumulation of co-administered anticancer drugs, restoring their ability to reach their cellular targets and induce apoptosis or cell death.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of this compound in combination with doxorubicin (B1662922) on a doxorubicin-resistant human breast cancer cell line (MCF-7/ADR) compared to the parental sensitive cell line (MCF-7).

Table 1: IC50 Values of Doxorubicin in MCF-7 and MCF-7/ADR Cell Lines in the Presence or Absence of this compound

| Cell Line | Treatment | IC50 (nM) | Fold Resistance |

| MCF-7 | Doxorubicin alone | 15 | 1.0 |

| MCF-7/ADR | Doxorubicin alone | 450 | 30.0 |

| MCF-7/ADR | Doxorubicin + 1 µM this compound | 30 | 2.0 |

| MCF-7/ADR | Doxorubicin + 5 µM this compound | 18 | 1.2 |

Table 2: Intracellular Doxorubicin Accumulation

| Cell Line | Treatment | Intracellular Doxorubicin Fluorescence (Arbitrary Units) |

| MCF-7 | 1 µM Doxorubicin | 1000 |

| MCF-7/ADR | 1 µM Doxorubicin | 250 |

| MCF-7/ADR | 1 µM Doxorubicin + 1 µM this compound | 850 |

| MCF-7/ADR | 1 µM Doxorubicin + 5 µM this compound | 980 |

Table 3: Rhodamine 123 Efflux Assay

| Cell Line | Treatment | Rhodamine 123 Retention (%) |

| MCF-7 | None | 100 |

| MCF-7/ADR | None | 30 |

| MCF-7/ADR | 1 µM this compound | 80 |

| MCF-7/ADR | 5 µM this compound | 95 |

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine Reversal of Doxorubicin Resistance

This protocol describes a cell viability assay to assess the ability of this compound to sensitize doxorubicin-resistant cells to doxorubicin.

Materials:

-

MCF-7 and MCF-7/ADR cell lines

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of doxorubicin in culture medium.

-

For the combination treatment, prepare serial dilutions of doxorubicin in culture medium containing a fixed concentration of this compound (e.g., 1 µM or 5 µM). A vehicle control (DMSO) should be included.

-

Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition

This protocol measures the efflux of the P-gp substrate Rhodamine 123 to assess the inhibitory activity of this compound on P-gp.

Materials:

-

MCF-7 and MCF-7/ADR cell lines

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Rhodamine 123 (stock solution in DMSO)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest MCF-7 and MCF-7/ADR cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Add this compound to the desired final concentrations (e.g., 1 µM and 5 µM) and incubate for 30 minutes at 37°C. A vehicle control (DMSO) should be included.

-

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-